

CAS number and molecular structure of 4-(Trityloxy)butan-2-ol

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Compound of Interest

Compound Name: 4-(Trityloxy)butan-2-ol

Cat. No.: B15373621

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An In-depth Technical Guide to 4-(Trityloxy)butan-2-ol

This technical guide provides a comprehensive overview of **4-(Trityloxy)butan-2-ol**, a chiral building block with potential applications in organic synthesis, particularly in the development of pharmaceutical compounds. Due to its specific stereochemical structure, this molecule serves as a valuable intermediate for the synthesis of complex, enantiomerically pure molecules.

Molecular Structure and Properties

4-(Trityloxy)butan-2-ol, also known as 4-(triphenylmethoxy)butan-2-ol, is a derivative of butan-2-ol where the primary hydroxyl group at the 4-position is protected by a bulky trityl (triphenylmethyl) group. The presence of the trityl group imparts significant steric hindrance, which can be strategically exploited in multi-step syntheses to direct reactions to other parts of the molecule. The secondary alcohol at the 2-position provides a site for further chemical modification.

Key Physicochemical Data

While a specific CAS number for **4-(Trityloxy)butan-2-ol** is not readily available in common chemical databases, its properties can be estimated based on its structure and comparison to related compounds.

Property	Value (Estimated)
Molecular Formula	C ₂₃ H ₂₄ O ₂
Molecular Weight	344.44 g/mol
Appearance	White to off-white solid
Solubility	Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , THF, Ethyl Acetate); Insoluble in water.
Chirality	Contains a stereocenter at the C-2 position.

Synthesis of 4-(Trityloxy)butan-2-ol

A proposed synthetic pathway for **4-(Trityloxy)butan-2-ol** starting from the readily available precursor, 1,3-butanediol, is outlined below. This multi-step synthesis involves selective protection, oxidation, and reduction reactions.

Synthetic Workflow Diagram



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Caption: Proposed synthetic pathway for **4-(Trityloxy)butan-2-ol**.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **4-(Trityloxy)butan-2-ol**.

Step 1: Selective Tritylation of 1,3-Butanediol

This procedure is adapted from general methods for the selective protection of primary alcohols.^{[1][2][3]}

- Materials:

- 1,3-Butanediol
- Trityl chloride (TrCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Procedure:
 - To a solution of 1,3-butanediol (1.0 eq) in anhydrous pyridine and anhydrous DCM at 0 °C under an inert atmosphere, add trityl chloride (1.1 eq) portion-wise.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 .
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield 4-(trityloxy)butan-1-ol.

Step 2: Oxidation of 4-(Trityloxy)butan-1-ol

This step involves the oxidation of the secondary alcohol to a ketone.

- Materials:
 - 4-(Trityloxy)butan-1-ol
 - Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)
 - Dichloromethane (DCM, anhydrous)
 - Diethyl ether
 - Saturated aqueous sodium bicarbonate (NaHCO_3)
 - Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) (if using DMP)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Silica gel for column chromatography
- Procedure (using DMP):
 - Dissolve 4-(trityloxy)butan-1-ol (1.0 eq) in anhydrous DCM.
 - Add Dess-Martin Periodinane (1.5 eq) and stir at room temperature.
 - Monitor the reaction by TLC.
 - Upon completion, dilute the reaction mixture with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO_3 and saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$.
 - Stir vigorously until the layers are clear.
 - Separate the organic layer, and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to obtain 4-(trityloxy)butan-2-one.

Step 3: Reduction of 4-(Trityloxy)butan-2-one

The final step is the reduction of the ketone to the desired secondary alcohol.

- Materials:
 - 4-(Trityloxy)butan-2-one
 - Sodium borohydride (NaBH_4)
 - Methanol (anhydrous)
 - Dichloromethane (DCM)
 - Saturated aqueous ammonium chloride (NH_4Cl)
 - Brine
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Silica gel for column chromatography
- Procedure:
 - Dissolve 4-(trityloxy)butan-2-one (1.0 eq) in a mixture of DCM and anhydrous methanol at 0 °C.
 - Add sodium borohydride (1.5 eq) portion-wise.
 - Stir the reaction at 0 °C and monitor by TLC.
 - Upon completion, quench the reaction by the slow addition of saturated aqueous NH_4Cl .
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to yield **4-(trityloxy)butan-2-ol**.

Applications in Drug Development

Chiral alcohols like **4-(Trityloxy)butan-2-ol** are valuable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The trityl protecting group can be removed under acidic conditions to reveal the primary alcohol, allowing for further synthetic manipulations. The stereocenter at the 2-position can be used to introduce chirality into the target molecule, which is often crucial for its biological activity and selectivity. While specific applications of **4-(Trityloxy)butan-2-ol** are not widely documented, its structural motifs are present in various classes of therapeutic agents.

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